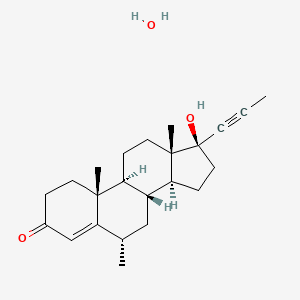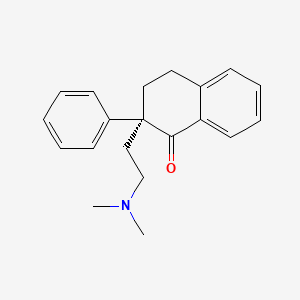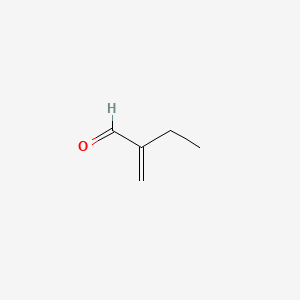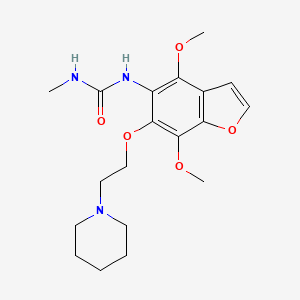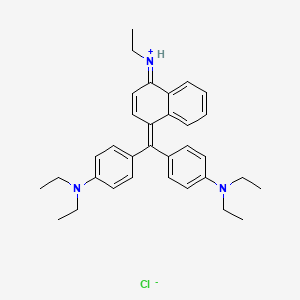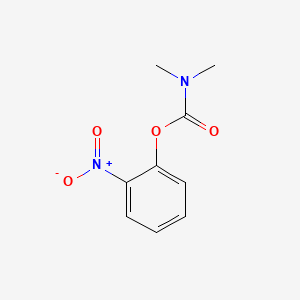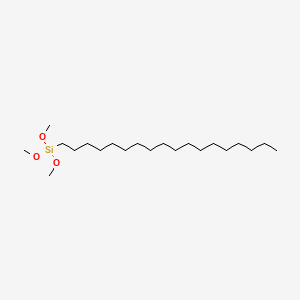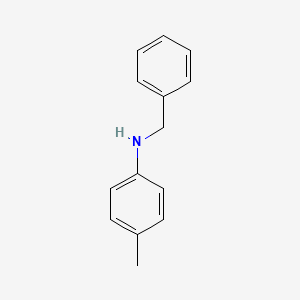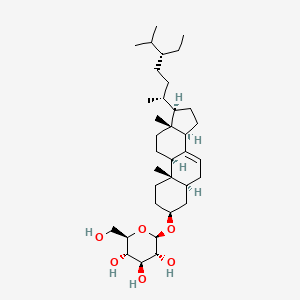
Schottenol glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Schottenol glucoside is a natural product found in Ipomopsis aggregata, Camellia sinensis, and other organisms with data available.
Aplicaciones Científicas De Investigación
Biological Activities of Schottenol
Mitochondrial Membrane Potential Modulation : Schottenol, along with Spinasterol, impacts mitochondrial membrane potential in microglial BV2 cells. These compounds, identified as major phytosterols in argan oil and cactus seed oil, exhibit no toxicity to the cells. Schottenol specifically activates the liver X receptor (LXR) β, suggesting its role as a new LXR agonist. This property could play protective roles by modulating cholesterol metabolism (El Kharrassi et al., 2014).
Synthesis and Cellular Impact : An expeditious synthesis of Schottenol from commercially available stigmasterol was reported, including its effects on cell growth and mitochondrial activity. While Schottenol shows reduced mitochondrial activity in murine oligodendrocytes and rat glioma cells, indicating its potential to influence cell metabolism, it does not significantly affect human neuronal cells, highlighting a selective impact on cellular functions (Badreddine et al., 2015).
Other Relevant Findings
Antifungal Activities : A study on Dryopteris fragrans, which likely contains Schottenol glucoside, identified antifungal activities against Microsporum canis and Epidermophyton floccosum by some of its chemical constituents, underscoring the potential antifungal application of compounds present in this plant (Huang et al., 2014).
Chemical Composition and In Vitro Antidermatophyte Activity : Analysis of Dryopteris fragrans revealed phloroglucinol derivatives with significant antifungal and fungicidal activity against dermatophytes, suggesting that Schottenol glucoside, being part of the plant's composition, may contribute to these effects. The study supports the traditional use of D. fragrans in treating skin diseases, providing a basis for exploring antifungal drugs (Liu et al., 2018).
Propiedades
Número CAS |
61376-86-1 |
|---|---|
Nombre del producto |
Schottenol glucoside |
Fórmula molecular |
C35H60O6 |
Peso molecular |
576.8 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[[(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C35H60O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h11,20-24,26-33,36-39H,7-10,12-19H2,1-6H3/t21-,22-,23+,24+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-/m1/s1 |
Clave InChI |
XWPUVGRUJWXYTP-PYUVDJBBSA-N |
SMILES isomérico |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(C)C |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C |
SMILES canónico |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C |
Sinónimos |
schottenol beta-D-glucoside schottenol glucoside schottenol glucoside, (3beta)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



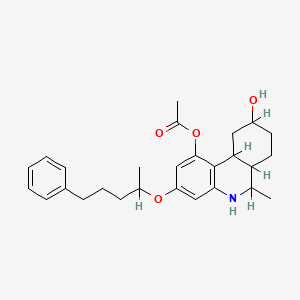
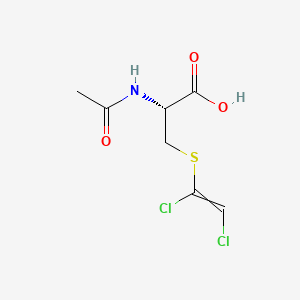
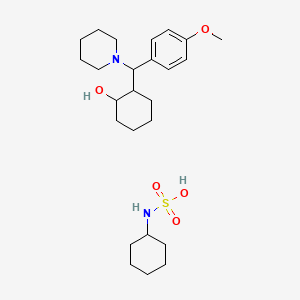
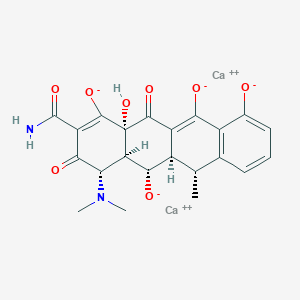
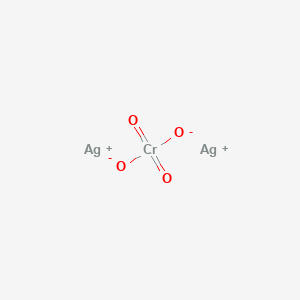
![3-Bicyclo[3.2.1]octanyl 3-hydroxy-2-phenyl-propanoate](/img/structure/B1207787.png)
